molecular formula C9H11Cl2NO B2359097 2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine CAS No. 790626-85-6

2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine

Cat. No.: B2359097
CAS No.: 790626-85-6
M. Wt: 220.09
InChI Key: MRFKDXYLAQBCGD-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine is an organic compound with the molecular formula C9H11Cl2NO It is characterized by the presence of a dichlorophenyl group attached to a methoxyethanamine moiety

Scientific Research Applications

2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound “2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine” has been classified with the hazard statements H314 and H335 . This indicates that it can cause skin irritation and serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with ethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the ethanolamine displaces the chloride ion from the benzyl chloride, forming the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethan-1-amine hydrochloride
  • 2-(methylsulfanyl)ethan-1-amine
  • 2-(3,4-Dimethoxyphenyl)ethan-1-amine

Uniqueness

2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dichlorophenyl group and methoxyethanamine moiety contribute to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5H,3-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFKDXYLAQBCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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